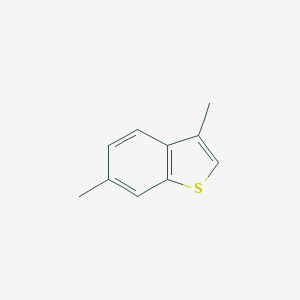
3,6-Dimethyl-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-1-benzothiophene (DMBT) is a compound that belongs to the class of heterocyclic organic compounds. It is a sulfur-containing aromatic compound that is widely used in scientific research due to its unique chemical properties. DMBT is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1-benzothiophene is not fully understood. However, it has been found to interact with various biological targets, including enzymes, receptors, and DNA. 3,6-Dimethyl-1-benzothiophene has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. 3,6-Dimethyl-1-benzothiophene has also been found to bind to the estrogen receptor, which may have implications for breast cancer treatment.
Biochemical and Physiological Effects:
3,6-Dimethyl-1-benzothiophene has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. 3,6-Dimethyl-1-benzothiophene has also been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases. 3,6-Dimethyl-1-benzothiophene has been found to have antitumor properties, which may have implications for the treatment of cancer.
Advantages and Limitations for Lab Experiments
3,6-Dimethyl-1-benzothiophene has several advantages for lab experiments. It is easy to synthesize, and it is relatively stable. 3,6-Dimethyl-1-benzothiophene is also readily available, and it is inexpensive. However, 3,6-Dimethyl-1-benzothiophene has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous systems. 3,6-Dimethyl-1-benzothiophene is also sensitive to light, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on 3,6-Dimethyl-1-benzothiophene. One future direction is the development of new synthesis methods for 3,6-Dimethyl-1-benzothiophene. Another future direction is the investigation of the mechanism of action of 3,6-Dimethyl-1-benzothiophene. Further research is needed to fully understand the interactions of 3,6-Dimethyl-1-benzothiophene with biological targets. Another future direction is the investigation of the potential therapeutic applications of 3,6-Dimethyl-1-benzothiophene. 3,6-Dimethyl-1-benzothiophene has been found to have several biochemical and physiological effects, and further research is needed to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 3,6-Dimethyl-1-benzothiophene is a sulfur-containing aromatic compound that is widely used in scientific research. It can be synthesized through various methods, and it has several scientific research applications. The mechanism of action of 3,6-Dimethyl-1-benzothiophene is not fully understood, but it has been found to have several biochemical and physiological effects. 3,6-Dimethyl-1-benzothiophene has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 3,6-Dimethyl-1-benzothiophene, including the development of new synthesis methods, investigation of the mechanism of action, and investigation of the potential therapeutic applications.
Synthesis Methods
3,6-Dimethyl-1-benzothiophene can be synthesized through various methods, including the Houben-Hoesch reaction, the Gewald reaction, and the Pummerer rearrangement. The Houben-Hoesch reaction involves the reaction of 2-methylthiophene with acetylene in the presence of a catalyst to yield 3,6-Dimethyl-1-benzothiophene. The Gewald reaction involves the reaction of 2-methylthiophene with α-bromoacetophenone in the presence of a base to yield 3,6-Dimethyl-1-benzothiophene. The Pummerer rearrangement involves the reaction of 2-methylthiophene with sulfur dichloride in the presence of a base to yield 3,6-Dimethyl-1-benzothiophene.
Scientific Research Applications
3,6-Dimethyl-1-benzothiophene has been found to have several scientific research applications, including its use as a fluorescent probe, a ligand for metal ions, and a building block for the synthesis of other compounds. 3,6-Dimethyl-1-benzothiophene is also used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
properties
CAS RN |
16587-50-1 |
|---|---|
Product Name |
3,6-Dimethyl-1-benzothiophene |
Molecular Formula |
C10H10S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
3,6-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H10S/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-6H,1-2H3 |
InChI Key |
PMTCJOMGGOAEBB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=CS2)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CS2)C |
synonyms |
3,6-Dimethylbenzo[b]thiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



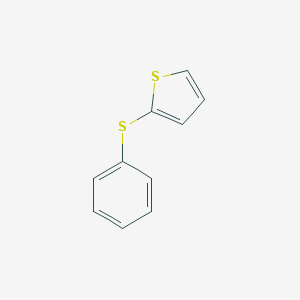

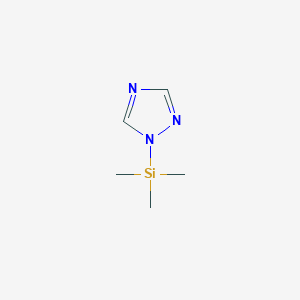
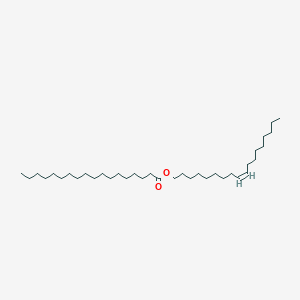



![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)
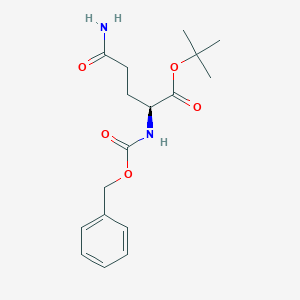


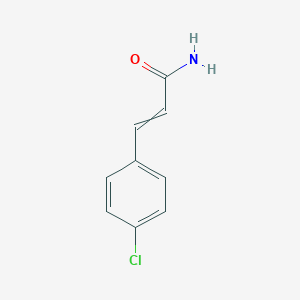

![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)